(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)14(17)12-5-6-13(16(18)19)11(2)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
WHGBZEHQXFLBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Acid-Amine Coupling with HATU
The most widely reported method involves activating 3-methyl-4-nitrobenzoic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a tertiary base (e.g., triethylamine). The activated intermediate reacts with 3-methylpiperidine to form the target amide.
Procedure :
-
Dissolve 3-methyl-4-nitrobenzoic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and stir at 0°C for 10 minutes.
-
Introduce 3-methylpiperidine (1.5 equiv.) and triethylamine (3.0 equiv.).
-
Stir at room temperature for 12–24 hours.
-
Purify via column chromatography (hexane/ethyl acetate gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12–24 h |
| Purity (HPLC) | >95% |
This method is favored for its reproducibility but requires stringent anhydrous conditions.
Gold-Catalyzed Oxidative Amidation
KAuCl4-Mediated Reaction
A redox-neutral approach utilizes KAuCl4 (10 mol%) and K2CO3 (10 mol%) in a mixed solvent system (CH3CN/H2O) to directly couple 3-methyl-4-nitrobenzaldehyde with 3-methylpiperidine. Radical scavenger studies confirmed the involvement of aminyl radicals, suggesting a single-electron transfer (SET) mechanism.
Procedure :
-
Combine 3-methyl-4-nitrobenzaldehyde (1.0 equiv.), 3-methylpiperidine (2.0 equiv.), KAuCl4 (10 mol%), and K2CO3 (10 mol%) in CH3CN/H2O (1:1, 0.2 M).
-
Stir at 40°C for 12 hours under air.
-
Extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
Purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Scale | Up to 10 mmol |
| Byproducts | <5% (hydrolysis) |
This method avoids pre-functionalization of the acid but requires careful control of aldehyde oxidation states.
Photocatalytic Dehydrogenative Coupling
4,5-Pyrenedione (PD)-Mediated Synthesis
Visible-light-driven catalysis using 4,5-pyrenedione (PD) (8 mol%) and KOtBu (0.5 equiv.) in toluene under oxygen enables direct coupling of 3-methyl-4-nitrobenzyl alcohol with 3-methylpiperidine. The reaction proceeds via oxidative dehydrogenation, generating the amide without intermediate isolation.
Procedure :
-
Mix 3-methyl-4-nitrobenzyl alcohol (1.0 equiv.), 3-methylpiperidine (2.0 equiv.), PD (8 mol%), and KOtBu (0.5 equiv.) in toluene (2 mL).
-
Irradiate with 50 W blue LED (455 nm) under O2 balloon for 24 hours.
-
Filter through Celite and concentrate.
-
Purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Light Source | 50 W blue LED |
| Scalability | Demonstrated at 5 g |
This method is energy-efficient but limited by the cost of the photocatalyst.
Multicomponent Redox-Neutral Synthesis
FeCl2/NaI/PIDA System
A one-pot protocol employing FeCl2 (10 mol%), NaI (20 mol%), and PIDA (1.8 equiv.) in ethyl acetate facilitates the dehydrogenative coupling of 3-methylpiperidine with in situ-generated nitroarene intermediates.
Procedure :
-
Combine 3-methylpiperidine (1.0 equiv.), 3-methyl-4-nitrobenzaldehyde (1.2 equiv.), FeCl2 (10 mol%), NaI (20 mol%), and PIDA (1.8 equiv.) in ethyl acetate (0.1 M).
-
Heat at 80°C for 12 hours under argon.
-
Quench with water, extract with ethyl acetate, and concentrate.
-
Purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Reaction Time | 12 h |
| TON (FeCl2) | 6.8 |
This method is advantageous for telescoped syntheses but generates stoichiometric iodobenzene byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Byproducts |
|---|---|---|---|---|
| HATU Coupling | 68–75 | High | Moderate | Minimal |
| Gold Catalysis | 72–85 | Moderate | High | Aldehyde oxidation |
| Photocatalysis | 65–70 | High | Moderate | None |
| FeCl2/PIDA System | 60–68 | Low | High | Iodobenzene |
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-4-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: (3-METHYL-4-AMINOPHENYL)(3-METHYLPIPERIDINO)METHANONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
(3-METHYL-4-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-METHYL-4-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Piperazine Derivatives
(2,6-Dimethylpiperidin-1-yl)(3-methyl-4-nitrophenyl)methanone (C₁₅H₂₀N₂O₃)
- Key Differences : The piperidine ring is substituted with 2,6-dimethyl groups, increasing steric hindrance compared to the 3-methylpiperidine in the target compound. This substitution pattern may reduce conformational flexibility and alter binding interactions in biological targets.
- Properties : Molecular weight 276.34 g/mol; purity 95% (commercial sample). Hazard warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
(4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone (C₁₄H₁₉N₃O₃)
- Key Differences : Replacement of piperidine with a 4-ethylpiperazine ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and aqueous solubility. The ethyl group further increases lipophilicity.
- Properties: Molecular weight 277.32 g/mol. Potential applications include kinase inhibitors or GPCR modulators due to the piperazine scaffold’s prevalence in medicinal chemistry .
Pyrrolidine and Heterocyclic Derivatives
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (C₁₇H₁₈N₂O)
- Key Differences: A pyrrolidine (5-membered ring) replaces piperidine, reducing ring size and increasing rigidity.
- Applications : Likely explored in drug discovery for neurological targets, given the pyridine moiety’s role in blood-brain barrier penetration .
(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (C₂₆H₂₉N₅O₂)
Organophosphate and UV-Absorbing Analogs
Fenitrothion (O,O-Dimethyl-O-(3-methyl-4-nitrophenyl)phosphorothioate)
- Key Differences: A phosphorothioate ester replaces the methanone core, making it an organophosphate insecticide. The 3-methyl-4-nitrophenyl group is retained, but the phosphorus center enables acetylcholinesterase inhibition.
- Applications: Widely used in agriculture; distinct from methanone derivatives in mechanism and toxicity .
Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenylmethanone)
Tabulated Comparison of Key Properties
Biological Activity
(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is a synthetic organic compound that features a nitrophenyl moiety and a piperidine ring. Its unique structure suggests potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical formula for (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone is C14H18N2O3. The presence of the nitro group on the phenyl ring and the piperidine structure contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research on compounds structurally similar to (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone suggests various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, suggesting a mechanism for anticancer effects .
- Microtubule Destabilization : Some derivatives exhibit microtubule-destabilizing properties, which can be crucial for cancer treatment as they disrupt the mitotic spindle formation necessary for cell division .
1. Anticancer Efficacy
A study evaluated several compounds related to (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone for their anticancer properties. The results indicated that at concentrations around 10 µM, these compounds could significantly inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
The study highlighted that these compounds could induce morphological changes in cells and activate apoptotic pathways, confirming their potential as anticancer agents .
2. Microtubule Assembly Inhibition
In another investigation focusing on microtubule dynamics, related compounds were found to inhibit microtubule assembly at concentrations of 20 µM. This property is particularly relevant for developing new chemotherapeutic agents aimed at disrupting cancer cell division .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | Nitro group on phenyl; pyrrolidine instead of piperidine | Exhibits different pharmacological profiles |
| (3-Methylphenyl)(3-methylpiperidin-1-yl)methanone | Methyl substitution on phenyl; similar piperidine structure | Potentially altered biological activity |
| (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone | Chlorine substitution instead of nitro | May show different reactivity patterns |
This comparison illustrates how variations in substituents can significantly influence both chemical reactivity and biological activity.
Q & A
Q. How can researchers optimize the synthesis of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone to improve yield and purity?
To enhance synthesis efficiency, systematically vary reaction parameters such as solvent systems (e.g., dimethyl sulfoxide or acetonitrile), catalysts (e.g., HATU for coupling reactions), and temperature/pH control. Purification via column chromatography or recrystallization can address impurities. For example, yields of structurally similar benzoylpiperidine derivatives improved from 8% to 78% by optimizing solvent polarity and reaction time .
Q. What characterization techniques are critical for confirming the structural integrity and purity of this compound?
Essential techniques include:
Q. How should researchers analyze discrepancies in elemental analysis data for this compound?
Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated) may arise from incomplete combustion or hygroscopicity. Recalibrate instruments, ensure anhydrous sample handling, and repeat analyses using triplicate measurements. Cross-validate with combustion-IR detection for accuracy .
Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?
Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Pre-screen stability in solvents (e.g., DMSO, ethanol) via accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoformulation techniques. For hydrophobic analogs, particle size reduction (<200 nm via ball milling) improved bioavailability by 40% in pharmacokinetic studies .
Advanced Research Questions
Q. How can molecular docking simulations predict the compound’s binding interactions with biological targets?
Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Align the compound’s 3D structure (from X-ray/NMR) with target proteins (e.g., kinases, GPCRs). Validate predictions via surface plasmon resonance (SPR) to correlate docking scores with experimental KD values .
Q. What experimental approaches assess environmental stability and degradation pathways?
Conduct photolysis (UV irradiation) and hydrolysis (pH 3–9 buffers) studies. Analyze degradation products via LC-MS/MS. For example, Project INCHEMBIOL used such methods to map abiotic/biotic transformations of nitroaromatic compounds in soil/water systems .
Q. Which in vitro assays evaluate pharmacokinetic properties like metabolic stability?
- Hepatic Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS.
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
Q. How can structure-activity relationship (SAR) studies guide analog design?
Modify substituents (e.g., nitro → amino, methyl → trifluoromethyl) and test analogs in bioassays. For instance, replacing pyridine with pyrimidine in a related compound shifted activity from antimicrobial to anticancer . Synthesize 5–10 derivatives with systematic variations and compare IC50 values.
Q. How can biological activity be validated in complex systems?
Use a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
